molecular formula C11H10Cl2N4OS B3123269 N-(3,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 306731-95-3

N-(3,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B3123269
CAS No.: 306731-95-3
M. Wt: 317.2 g/mol
InChI Key: VODGAUOAWLRMGS-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a sulfur-containing acetamide derivative featuring a 3,5-dichlorophenyl group and a 4-methyl-1,2,4-triazole moiety linked via a sulfanyl bridge. The dichlorophenyl group contributes significant electron-withdrawing effects and lipophilicity, while the triazole ring offers opportunities for hydrogen bonding and π-π interactions. Such structural features are common in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N4OS/c1-17-6-14-16-11(17)19-5-10(18)15-9-3-7(12)2-8(13)4-9/h2-4,6H,5H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODGAUOAWLRMGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201149972
Record name N-(3,5-Dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306731-95-3
Record name N-(3,5-Dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306731-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,5-Dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201149972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Attachment of the Dichlorophenyl Group: This step may involve a nucleophilic substitution reaction where the dichlorophenyl group is introduced to the triazole ring.

    Formation of the Sulfanylacetamide Moiety:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the triazole ring or the dichlorophenyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the dichlorophenyl ring.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds with triazole and sulfanyl groups exhibit significant antimicrobial properties. Studies have shown that N-(3,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide demonstrates effective inhibition against a range of bacteria and fungi. The triazole moiety is known for its ability to disrupt fungal cell wall synthesis, making it a candidate for antifungal drug development .

Anticancer Properties
The compound has also been investigated for its anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, triazole derivatives have been linked to the inhibition of certain kinases that are crucial for tumor growth .

Analgesic and Anti-inflammatory Effects
this compound has shown promise as an analgesic and anti-inflammatory agent. Its mechanism may involve the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. This property positions it as a potential therapeutic agent for conditions such as arthritis and other inflammatory diseases .

Agricultural Applications

Fungicides
Due to its antifungal properties, this compound is being explored as a potential fungicide in agriculture. The ability to inhibit fungal pathogens can help protect crops from diseases that threaten yield and quality. The combination of the triazole structure with a phenyl group enhances its effectiveness against various phytopathogenic fungi .

Plant Growth Regulators
There is ongoing research into the use of this compound as a plant growth regulator. Compounds in this class can influence plant growth by modulating hormonal pathways or enhancing stress resistance in plants .

Material Science

Development of New Materials
The unique chemical structure of this compound allows for its application in developing new materials with specific electronic or optical properties. Research is focused on incorporating this compound into polymers or composites to enhance their performance characteristics.

Summary Table of Applications

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryAntimicrobial agentsEffective against bacterial and fungal infections
Anticancer agentsInduces apoptosis in cancer cells
Analgesic and anti-inflammatory agentsReduces pain and inflammation
Agricultural ScienceFungicidesProtects crops from fungal diseases
Plant growth regulatorsEnhances plant growth and stress resistance
Material ScienceDevelopment of new materialsImproves electronic and optical properties

Mechanism of Action

The mechanism of action of N-(3,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The triazole ring and dichlorophenyl group may interact with enzymes or receptors, leading to biological effects. The sulfanylacetamide moiety can also play a role in modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substitutions on the phenyl ring, triazole moiety, or adjacent functional groups. These variations influence electronic properties, steric effects, and target binding. Below is a detailed comparison supported by evidence from diverse sources:

Key Structural Variations and Hypothesized Effects

Compound Name Phenyl Substituents Triazole Substituents Key Features Potential Impact on Activity
Target Compound 3,5-dichloro 4-methyl High lipophilicity, electron-withdrawing Enhanced hydrophobic pocket binding
N-(3,5-Dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3,5-dimethoxy 4-(4-methylphenyl), 5-(4-pyridinyl) Electron-donating methoxy, pyridine ring Increased solubility, hydrogen bonding
N-(3,5-Dichlorophenyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 3,5-dichloro 4-ethyl, 5-(2-thienyl) Thienyl sulfur, larger alkyl group Altered electronic profile, steric hindrance
2-[[4-amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dichlorophenyl)acetamide 3,4-dichloro 4-amino, 5-(2-pyridyl) Amino group, pyridyl Hydrogen bonding, varied substitution pattern

Structure-Activity Relationship (SAR) Analysis

  • Phenyl Substitutions: 3,5-Dichloro (Target Compound): The electron-withdrawing chloro groups enhance lipophilicity, favoring interactions with hydrophobic enzyme pockets. This substitution is common in antimicrobial agents . 3,4-Dichloro (): Shifting chloro substituents to 3,4-positions may alter steric alignment with target proteins, affecting binding efficacy .
  • Triazole Modifications: 4-Methyl (Target Compound): A small alkyl group minimizes steric hindrance while maintaining triazole planarity for π-π stacking . 4-Ethyl + 5-Thienyl (): The ethyl group introduces steric bulk, possibly reducing binding affinity, while the thienyl sulfur could enhance interactions with metal ions in enzyme active sites . 4-Amino + 5-Pyridyl (): The amino group enables hydrogen bonding, and the pyridyl nitrogen may participate in coordination bonds, improving target specificity .
  • Sulfanyl Linker :
    The sulfanyl bridge in all analogs facilitates conformational flexibility, allowing the triazole and phenyl moieties to adopt optimal orientations for target engagement .

Computational and Experimental Insights

  • Docking Studies () : Analogs like the trifluoromethyl benzamide derivative (similar to the target compound) were docked into FtsZ, DprE1, and PanK proteins, highlighting the importance of triazole and aryl substitutions in binding .
  • Synthetic Utility () : The acetamide scaffold is a versatile intermediate for synthesizing heterocycles, underscoring its adaptability in drug design .

Biological Activity

N-(3,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of interest due to its diverse biological activities. This article reviews its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound's molecular structure can be summarized as follows:

PropertyValue
Molecular FormulaC13H12Cl2N4OS
Molecular Weight335.34 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that the triazole moiety plays a crucial role in binding to enzymes or receptors involved in cellular processes. This interaction can inhibit enzymatic activity or modulate receptor functions, leading to various biological effects such as anti-inflammatory and anti-cancer properties.

Biological Activities

  • Antimicrobial Activity :
    • Studies have shown that compounds containing triazole rings exhibit significant antimicrobial properties. The presence of the dichlorophenyl group enhances the compound's effectiveness against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that the compound had a minimum inhibitory concentration (MIC) lower than that of commonly used antibiotics, indicating potential as an antimicrobial agent .
  • Anticancer Activity :
    • The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that it exhibits significant antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer) and CEM (T-cell leukemia). The IC50 values for these cell lines were reported to be less than those of standard chemotherapeutic agents like doxorubicin .
    • Mechanistic studies indicated that the compound induces apoptosis in cancer cells through mitochondrial pathways and may inhibit specific oncogenic pathways .
  • Anti-inflammatory Effects :
    • Research has suggested that this compound may possess anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory mediators .

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceuticals, researchers synthesized various derivatives of triazole compounds and tested their effects on cancer cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis in HeLa cells with an IC50 value of 12 µM. The study concluded that structural modifications on the triazole ring could enhance anticancer activity .

Case Study 2: Antimicrobial Testing

A different study focused on evaluating the antimicrobial properties of several triazole derivatives, including our compound of interest. The results showed that it exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values of 0.5 µg/mL and 1 µg/mL, respectively. This suggests potential for development as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, and how can experimental efficiency be improved?

  • Methodological Answer : The synthesis of structurally similar acetamides often involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides) and amines. For example, amidation using carbodiimide coupling agents (e.g., EDCI) in dichloromethane with triethylamine as a base is a common approach . To optimize efficiency, integrate computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation. ICReDD’s methodology combines computational screening with experimental validation to narrow down optimal conditions (e.g., solvent, temperature) and minimize reaction steps .

Q. How should researchers characterize the crystallographic and conformational properties of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for resolving conformational diversity. For structurally analogous dichlorophenyl acetamides, SC-XRD revealed multiple molecules in the asymmetric unit with distinct dihedral angles between aromatic rings (e.g., 54.8°–77.5° variations), driven by steric and hydrogen-bonding interactions . Pair crystallography with density functional theory (DFT) to correlate observed conformers with energy minima. Additionally, use solid-state NMR to probe dynamic behavior in the lattice.

Q. What safety protocols are essential for handling sulfanyl-acetamide derivatives during synthesis?

  • Methodological Answer : Sulfanyl groups may release toxic gases (e.g., H₂S) under acidic or high-temperature conditions. Implement fume hoods, inert atmospheres (N₂/Ar), and real-time gas monitoring. For skin/eye contact, follow immediate rinsing protocols (15+ minutes with water) and medical consultation, as outlined in safety data sheets for structurally related acetamides . Store the compound in airtight containers away from moisture to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms involving the triazole-sulfanyl moiety?

  • Methodological Answer : Discrepancies in mechanistic pathways (e.g., nucleophilic substitution vs. radical pathways) can be addressed using ab initio molecular dynamics (AIMD) or QM/MM simulations. For example, ICReDD’s workflow applies reaction path searches to identify low-energy transition states and validate them against experimental kinetic data . For sulfanyl-containing systems, simulate sulfur’s nucleophilicity in different solvents (e.g., dielectric constant effects) using COSMO-RS models .

Q. What statistical experimental design strategies are optimal for optimizing the compound’s bioactivity or catalytic performance?

  • Methodological Answer : Employ a response surface methodology (RSM) with central composite design (CCD) to evaluate factors like reactant stoichiometry, temperature, and catalyst loading. For example, a 3² factorial design with ANOVA analysis can identify significant interactions between variables . Use machine learning (e.g., Bayesian optimization) to iteratively refine conditions based on prior datasets, reducing the number of required experiments by 40–60% .

Q. How do steric and electronic effects of the 3,5-dichlorophenyl group influence the compound’s reactivity or binding affinity?

  • Methodological Answer : The electron-withdrawing Cl substituents enhance electrophilicity at the acetamide carbonyl, which can be quantified using Hammett σ constants (σ_meta = 0.37 for Cl). Steric effects are assessed via Tolman’s cone angle calculations or XRD-derived torsion angles . Compare with analogs (e.g., 4-chlorophenyl or non-halogenated derivatives) using isothermal titration calorimetry (ITC) to dissect thermodynamic contributions (ΔH, ΔS) to binding .

Q. What strategies mitigate batch-to-batch variability in purity during scale-up?

  • Methodological Answer : Implement process analytical technology (PAT) such as in-line FTIR or HPLC-MS to monitor intermediates in real-time. For crystallization, use controlled cooling profiles and seed crystals to ensure uniform crystal morphology . Membrane separation technologies (e.g., nanofiltration) can remove impurities with molecular weight cutoffs tailored to the compound’s size (~300–400 Da) .

Data Analysis & Contradiction Resolution

Q. How should researchers reconcile discrepancies in biological activity data across studies?

  • Methodological Answer : Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cellular viability). For instance, if IC₅₀ values conflict, check for assay interference (e.g., compound aggregation or redox activity) via dynamic light scattering (DLS) or thiol-specific probes . Apply meta-analysis tools (e.g., Forest plots) to quantify heterogeneity across datasets and identify outliers .

Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s tautomeric forms?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) can detect tautomeric equilibria (e.g., triazole ring proton shifts) by observing coalescence temperatures. Pair with IR spectroscopy to identify N–H stretching frequencies (e.g., 3200–3400 cm⁻¹ for amides) . For solid-state analysis, use ¹³C CP/MAS NMR to distinguish polymorphic forms .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-dichlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

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